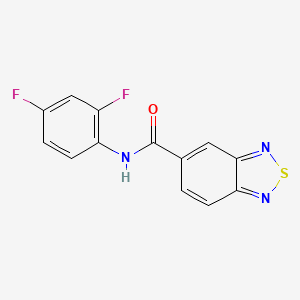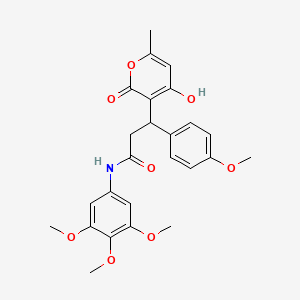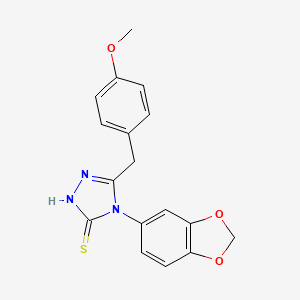
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the condensation reaction of 2,4-difluoroaniline with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
科学研究应用
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
N-(2,4-difluorophenyl)-2,4-difluorobenzamide: Another fluorinated benzamide with distinct properties and applications.
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of specific kinases, making it a valuable compound in cancer research.
Uniqueness
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique benzothiadiazole core, which imparts distinct electronic and steric properties
属性
分子式 |
C13H7F2N3OS |
|---|---|
分子量 |
291.28 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H7F2N3OS/c14-8-2-4-10(9(15)6-8)16-13(19)7-1-3-11-12(5-7)18-20-17-11/h1-6H,(H,16,19) |
InChI 键 |
HCPZCQIBAIOADD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
![N-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B14942304.png)

